Kinocoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

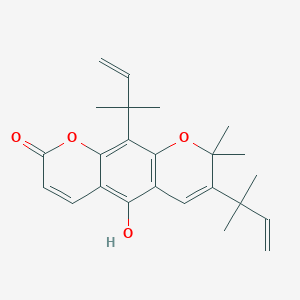

Kinocoumarin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a member of the class of coumarins that is 2H,8H-pyrano[3,2-g]chromen-2-one substituted by geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10. It has a role as a plant metabolite. It is a member of coumarins, a member of phenols and an organic heterotricyclic compound.

Aplicaciones Científicas De Investigación

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of kinocoumarin, particularly in the context of malaria treatment. A bioassay-guided isolation study from the stem bark of Clausena excavata revealed that this compound exhibits potent antiplasmodial activity against multidrug-resistant strains of Plasmodium falciparum. The effective concentration (EC50) values for this compound were reported to be 1.10 µM, indicating its potential as a therapeutic agent for malaria .

Table 1: Antiplasmodial Activity of this compound and Related Compounds

| Compound | Source | EC50 (µM) |

|---|---|---|

| This compound | Clausena excavata | 1.10 |

| Clausarin | Clausena excavata | 0.58 |

| Nordentatin | Clausena excavata | 5.62 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Coumarins, in general, have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies on related coumarins have demonstrated their ability to inhibit cell growth in breast carcinoma (MCF-7) and lung carcinoma (A549) cells . this compound's structural features may contribute to these effects, although specific studies on this compound itself are still limited.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effects of various coumarins on cancer cell lines using microtitre assays and real-time analysis of cell viability. The findings suggested that this compound could potentially inhibit cell proliferation, similar to other coumarins like esculetin and genistein, which have been shown to affect cell cycle progression and induce apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound are another area of interest. Coumarins have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. While specific studies on this compound's antimicrobial effects are sparse, related compounds from Clausena species have demonstrated significant antifungal and antibacterial activities . This suggests that this compound may hold similar potential.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Coumarins have been associated with neuroprotection through mechanisms such as reducing oxidative stress and inflammation in neural tissues. Although direct evidence for this compound's neuroprotective effects is still under investigation, its structural similarity to other bioactive coumarins supports further exploration in this area .

Propiedades

Número CAS |

119139-65-0 |

|---|---|

Fórmula molecular |

C24H28O4 |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-19(26)14-11-12-17(25)27-20(14)18(23(5,6)10-2)21(15)28-24(16,7)8/h9-13,26H,1-2H2,3-8H3 |

Clave InChI |

OPQNNWVPHFUNEH-UHFFFAOYSA-N |

SMILES |

CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

SMILES canónico |

CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.